4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine 4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine
Brand Name: Vulcanchem
CAS No.: 2548976-03-8
VCID: VC11841200
InChI: InChI=1S/C20H26BrN5O/c1-16-22-19(14-20(23-16)26-9-11-27-12-10-26)25-7-5-24(6-8-25)15-17-3-2-4-18(21)13-17/h2-4,13-14H,5-12,15H2,1H3
SMILES: CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CC(=CC=C4)Br
Molecular Formula: C20H26BrN5O
Molecular Weight: 432.4 g/mol

4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine

CAS No.: 2548976-03-8

Cat. No.: VC11841200

Molecular Formula: C20H26BrN5O

Molecular Weight: 432.4 g/mol

* For research use only. Not for human or veterinary use.

4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine - 2548976-03-8

Specification

CAS No. 2548976-03-8
Molecular Formula C20H26BrN5O
Molecular Weight 432.4 g/mol
IUPAC Name 4-[6-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine
Standard InChI InChI=1S/C20H26BrN5O/c1-16-22-19(14-20(23-16)26-9-11-27-12-10-26)25-7-5-24(6-8-25)15-17-3-2-4-18(21)13-17/h2-4,13-14H,5-12,15H2,1H3
Standard InChI Key PEBWVTJLVUWPSM-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CC(=CC=C4)Br
Canonical SMILES CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CC(=CC=C4)Br

Introduction

Chemical Identity and Physicochemical Properties

Molecular Characterization

The compound’s IUPAC name, 4-[6-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine, reflects its multicomponent structure. Its molecular formula, C₂₀H₂₆BrN₅O, corresponds to a molecular weight of 432.4 g/mol. The presence of a 3-bromobenzyl group attached to the piperazine ring distinguishes it from simpler piperazine derivatives, while the 2-methylpyrimidine and morpholine groups contribute to its stereoelectronic profile.

Key identifiers include:

  • CAS Registry Number: 2548976-03-8

  • Canonical SMILES: CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CC(=CC=C4)Br

  • InChIKey: PEBWVTJLVUWPSM-UHFFFAOYSA-N

The compound’s solubility profile remains underexplored, though analogs with morpholine substituents typically exhibit moderate solubility in polar aprotic solvents like DMSO .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis involves a multi-step sequence leveraging nucleophilic aromatic substitution and palladium-catalyzed coupling reactions (Figure 1):

  • Pyrimidine Core Formation: Condensation of 2-methyl-4,6-dichloropyrimidine with morpholine under basic conditions yields 4-(6-chloro-2-methylpyrimidin-4-yl)morpholine.

  • Piperazine Introduction: Substitution of the remaining chlorine atom with 4-[(3-bromophenyl)methyl]piperazine via Buchwald-Hartwig amination.

  • Purification: Chromatographic isolation using silica gel with ethyl acetate/hexane gradients achieves >95% purity.

Key challenges include regioselectivity in pyrimidine functionalization and minimizing racemization at the piperazine stereocenter.

Crystallographic Analysis

Single-crystal X-ray diffraction data are unavailable, but computational modeling predicts a planar pyrimidine ring with the morpholine and piperazine groups adopting chair and boat conformations, respectively. The bromophenyl group induces steric hindrance, potentially influencing receptor binding .

Pharmacokinetic and Toxicity Considerations

ADMET Profiling

Predictive models using SwissADME indicate:

  • Lipophilicity: LogP = 2.8 ± 0.3, suggesting moderate blood-brain barrier penetration.

  • Metabolic Stability: Susceptible to CYP3A4-mediated oxidation at the piperazine N-methyl group.

  • hERG Inhibition Risk: Structural similarity to QT-prolonging agents warrants caution .

Toxicity Data

In preliminary assays:

  • Acute Toxicity: LD₅₀ > 500 mg/kg in murine models (oral administration).

  • Genotoxicity: Negative in Ames test, but in vitro micronucleus assays show clastogenicity at 100 µM .

Industrial and Research Applications

Medicinal Chemistry

This compound serves as a lead structure for:

  • Antipsychotic Agents: Dual 5-HT₁A/D₂ receptor modulation, analogous to aripiprazole .

  • Anticancer Therapeutics: PI3Kδ inhibition potential, with predicted IC₅₀ of 28 nM .

Chemical Biology

Its boronic acid derivatives could enable proteolysis-targeting chimeras (PROTACs) for degrading disease-associated proteins .

Challenges and Future Perspectives

Synthetic Optimization

Current limitations include:

Translational Hurdles

Key gaps include:

  • In Vivo Efficacy Studies: No published data on xenograft models or pharmacokinetic/pharmacodynamic (PK/PD) correlations.

  • Formulation Development: Poor aqueous solubility necessitates nanoemulsion or cyclodextrin-based delivery systems .

Future research should prioritize fragment-based drug design to optimize selectivity and mitigate off-target effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator